molecular formula C19H18N4O2S B11007045 N-[1-(2-methylpropyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[1-(2-methylpropyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11007045
M. Wt: 366.4 g/mol
InChI Key: HUKLKYQKVSIFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methylpropyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines an indole moiety with a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the construction of the thiazolopyrimidine ring system. Key steps include:

    Formation of the Indole Derivative: Starting from 2-methylpropylamine and indole-4-carboxylic acid, the indole derivative is synthesized through a condensation reaction.

    Construction of the Thiazolopyrimidine Core: The indole derivative is then reacted with thiourea and a suitable aldehyde under acidic conditions to form the thiazolopyrimidine ring.

    Final Coupling: The resulting intermediate is coupled with a carboxylic acid derivative to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or thiazolopyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(2-methylpropyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Industry: It can be utilized in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.

    Thiazolopyrimidine Derivatives: Compounds with a thiazolopyrimidine core, used in various pharmaceutical applications.

Uniqueness

N-[1-(2-methylpropyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combined indole and thiazolopyrimidine structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in compounds with only one of these moieties.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H18N4O2S/c1-12(2)11-22-7-6-13-15(4-3-5-16(13)22)21-17(24)14-10-20-19-23(18(14)25)8-9-26-19/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

HUKLKYQKVSIFEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3=CN=C4N(C3=O)C=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.